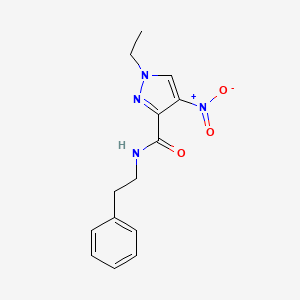![molecular formula C12H13N5O3 B4321551 1-ETHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4321551.png)
1-ETHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Übersicht
Beschreibung
1-ETHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative with an amine, in this case, pyridin-3-ylmethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Chemischer Reaktionen
Types of Reactions
1-ETHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Reduction: 1-ethyl-4-amino-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid and pyridin-3-ylmethanamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive pyrazole compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-ETHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the pyridin-3-ylmethyl group.
4-nitro-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the ethyl group.
1-ethyl-4-amino-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide: Has an amino group instead of a nitro group.
Uniqueness
1-ETHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity. The presence of the nitro group, ethyl group, and pyridin-3-ylmethyl group in the pyrazole scaffold makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-ethyl-4-nitro-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-2-16-8-10(17(19)20)11(15-16)12(18)14-7-9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIVGRJIYHZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(PHENYLSULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321468.png)
![3-[(BENZENESULFONYL)METHYL]-N-[2-(PYRIDIN-2-YL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321475.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4321482.png)
![N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321486.png)
![3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~5~-[2-(2-PYRIDYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321498.png)
![N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[(4-IODO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321503.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4321513.png)
![3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321520.png)
![3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[2-(2-PYRIDINYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321530.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4321543.png)
![1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4321545.png)

![6-(5-amino-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4321568.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B4321570.png)
